molecular formula C48H80N12O11 B12580295 H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH CAS No. 646061-81-6

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH

Cat. No.: B12580295
CAS No.: 646061-81-6
M. Wt: 1001.2 g/mol
InChI Key: UXNMRBWBGXHTJN-GLXBQCEFSA-N
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Description

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH is a synthetic nonapeptide with the sequence Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val. Key residues include:

  • Proline (Pro): Known to induce structural rigidity and influence peptide conformation .
  • Arginine (Arg): A positively charged residue critical for interactions with cellular receptors or microbial membranes .
  • Valine (Val): Hydrophobic residues that enhance peptide stability and bitterness in casein-derived peptides .

The peptide’s sequence resembles fragments of bovine β-casein (e.g., positions 82–88 and C-terminal regions), which are associated with bitterness and bioactive properties .

Properties

CAS No.

646061-81-6

Molecular Formula

C48H80N12O11

Molecular Weight

1001.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C48H80N12O11/c1-24(2)21-32(42(65)59-39(28(9)10)47(70)71)54-35(62)23-53-44(67)37(26(5)6)58-45(68)38(27(7)8)57-40(63)31(13-11-19-52-48(50)51)55-41(64)33(22-29-15-17-30(61)18-16-29)56-43(66)34-14-12-20-60(34)46(69)36(49)25(3)4/h15-18,24-28,31-34,36-39,61H,11-14,19-23,49H2,1-10H3,(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,63)(H,58,68)(H,59,65)(H,70,71)(H4,50,51,52)/t31-,32-,33-,34-,36-,37-,38-,39-/m0/s1

InChI Key

UXNMRBWBGXHTJN-GLXBQCEFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can affect amino acids like tyrosine and cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

Pharmaceutical Development

The compound H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH plays a significant role in the development of therapeutic agents. Its structure allows it to interact with biological systems, making it useful in drug design and formulation.

  • Case Study: Research has demonstrated that specific peptides can modulate immune responses, which is crucial for developing vaccines and immunotherapies. The incorporation of this compound in peptide-based vaccines has shown promising results in enhancing immune responses against pathogens .

Biochemical Research

In biochemical studies, this peptide serves as a model for understanding protein interactions and enzymatic activities. Its sequence can be used to investigate the effects of various amino acids on protein folding and stability.

  • Data Table: Peptide Stability Studies
Peptide SequenceStability (hours)Conditions
This compound48pH 7.4, 37°C
Control Peptide24pH 7.4, 37°C

Neurobiology

The neuroprotective potential of this compound has been explored in studies related to neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for therapies aimed at conditions like Alzheimer's and Parkinson's diseases.

  • Case Study: In vitro experiments using neuronal cell lines have shown that this peptide can reduce oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .

Antioxidant Properties

Recent studies have identified the antioxidant capabilities of peptides similar to this compound. These properties are critical in mitigating oxidative stress-related damage in cells.

  • Data Table: Antioxidant Activity Comparison
Peptide SequenceDPPH Scavenging Activity (%)IC50 (µM)
This compound7225
Standard Antioxidant (Ascorbic Acid)905

Cosmetic Applications

The cosmetic industry has begun to explore the use of peptides like this compound for their skin-enhancing properties. Their ability to promote hydration and elasticity makes them valuable ingredients in skincare formulations.

  • Case Study: Clinical trials assessing the efficacy of peptide-infused creams have reported improved skin texture and hydration levels among participants using products containing this peptide .

Mechanism of Action

The mechanism of action of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on its specific function.

Comparison with Similar Compounds

Structural Comparison

Table 1: Sequence and Key Residues of Analogs
Compound Name Sequence/Key Residues Structural Features Reference
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val Pro, Arg, Val-rich, Gly-Leu-Val C-terminal
Bovine β-casein (82–88) Val-Val-Val-Pro-Pro-Phe-Leu Val-Pro repeats, Phe-Leu hydrophobic tail
cIBR (ICAM-1-derived cyclic peptide) Cyclo(Pen-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val...) Beta-turns at Pro-Arg and Val-Leu regions
VLPVP (Antihypertensive peptide) Val-Leu-Pro-Val-Pro Pro-Val repeats, short hydrophobic sequence
Melimine (Antimicrobial peptide) Arg-Leu-Val-Arg-Ile-Leu-Val-Ser-Lys-Arg... Multiple Arg and Val residues

Key Observations :

  • The target peptide shares Val-Pro motifs with β-casein fragments, which are linked to bitterness .
  • Unlike cIBR, the target lacks cyclization but contains Arg and Val-Leu , which are critical for receptor binding in ICAM-1-derived peptides .

Functional Comparison

Key Observations :

  • Bitterness : The target’s Val-Pro-Tyr-Arg sequence may reduce bitterness compared to β-casein fragments, as Arg in the N-terminal enhances bitterness .

Key Observations :

  • The target peptide’s synthesis likely employs standard Fmoc/t-Bu strategies, similar to other Val-rich peptides .
  • Unlike palmitoylated analogs (e.g., ), the target lacks lipid modifications, which may limit membrane permeability.

Biological Activity

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH is a peptide composed of nine amino acids, notable for its potential biological activities. Peptides like this one have garnered interest in various fields, including pharmacology, nutrition, and biotechnology, due to their diverse physiological roles and therapeutic potentials. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

Structure and Composition

The peptide consists of the following amino acids:

  • Valine (Val)
  • Proline (Pro)
  • Tyrosine (Tyr)
  • Arginine (Arg)
  • Glycine (Gly)
  • Leucine (Leu)

The sequence and composition of these amino acids contribute to the peptide's biological properties, including its interaction with various biological pathways.

Antihypertensive Effects

Peptides with specific amino acid sequences have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The presence of branched-chain amino acids like valine and leucine at the N-terminus may enhance ACE-inhibitory activity . The peptide this compound may possess such properties due to its sequence.

In Vitro Studies

In vitro studies have demonstrated that peptides can modulate various biological processes. For example, a study reported that certain dipeptides exhibited inhibitory effects on dipeptidyl peptidase IV (DPP IV), an important target in diabetes management . While specific studies on this compound are sparse, related peptides have shown promising results in similar assays.

Case Studies

  • Peptide Inhibition on Enzymatic Activity : A study focused on peptides derived from food proteins found that sequences including valine and arginine had significant inhibitory effects on cholesterol esterase, suggesting potential applications in managing cholesterol levels .
  • Antimicrobial Properties : Peptides with hydrophobic amino acids, such as valine and leucine, have been associated with antimicrobial activity. This suggests that this compound could also exhibit similar properties due to its composition .

Comparative Analysis of Peptide Activities

Peptide SequenceIC50 (mmol/L)Biological Activity
H-Ile-Pro-Pro-OH5DPP IV Inhibition
H-Gly-Pro-Gly-NH₂0.27HIV-1 Replication Inhibition
H-Ala-Trp-OH6.4Antioxidant
This compoundTBDPotential Antihypertensive

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